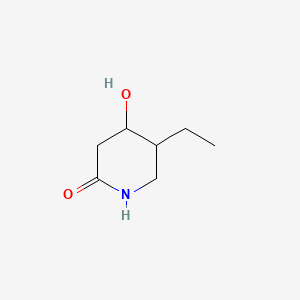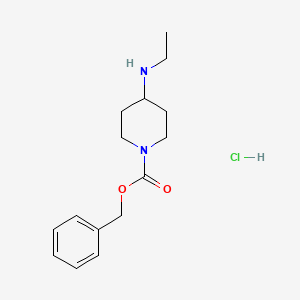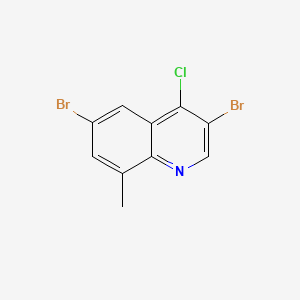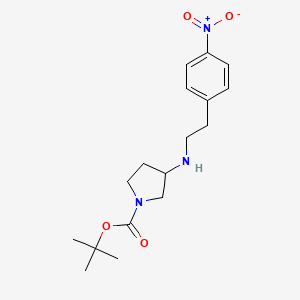![molecular formula C14H10N2O B598568 Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone CAS No. 1198284-25-1](/img/structure/B598568.png)
Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone
Overview
Description
Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone is a heterocyclic compound that features a pyrrolo[2,3-B]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease pathways .
Mechanism of Action
Target of Action
Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone primarily targets the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound inhibits this process, thereby preventing the activation of the FGFR signaling pathway .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways play a critical role in controlling tumor growth, proliferation, and apoptosis .
Pharmacokinetics
It is noted that one of the derivatives of 1h-pyrrolo[2,3-b]pyridine with low molecular weight exhibited potent fgfr inhibitory activity, suggesting potential for good bioavailability .
Result of Action
In vitro studies have shown that this compound inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone plays a significant role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. The compound interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . These interactions are crucial for its potential use in cancer therapy, as abnormal FGFR signaling is associated with tumor growth and progression.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In vitro studies have demonstrated that the compound inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . Additionally, it significantly inhibits the migration and invasion of these cells, suggesting its potential as an anti-cancer agent. The compound influences cell signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, which are critical for cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with FGFRs. Upon binding to FGFRs, the compound inhibits their autophosphorylation, preventing the activation of downstream signaling pathways . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. The compound’s ability to target multiple FGFR isoforms makes it a promising candidate for cancer therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that the compound remains stable under various conditions, maintaining its inhibitory activity against FGFRs . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and migration, indicating its potential for prolonged therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent inhibition of tumor growth in animal models of cancer . At higher doses, the compound effectively reduces tumor size and inhibits metastasis. Toxic or adverse effects have been observed at excessively high doses, highlighting the importance of determining an optimal therapeutic dosage for safe and effective use.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation to form active metabolites These metabolites retain the compound’s inhibitory activity against FGFRs, contributing to its overall therapeutic effects
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, enhancing its efficacy. The compound’s ability to accumulate in tumor tissues while sparing normal tissues is a key factor in its potential as a targeted cancer therapy.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific cellular compartments, including the cytoplasm and nucleus, where it interacts with FGFRs and other biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, ensuring its effective action at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone typically involves the formation of the pyrrolo[2,3-B]pyridine core followed by the introduction of the phenyl group. One common method involves the reaction of pyridine derivatives with suitable reagents under controlled conditions. For example, the reaction of 4-bromoacetophenone with vetraldehyde in ethanol and sodium hydroxide solution can yield the corresponding chalcone, which is then treated with 2-cyanothioacetamide to form the pyrrolo[2,3-B]pyridine core .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control temperature, pressure, and reagent addition, thereby enhancing the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and various halogenated compounds for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents such as ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield phenyl(pyridin-2-yl)methanone, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-B]pyridine derivatives: These compounds share the same core structure and have similar biological activities, particularly as kinase inhibitors.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity and are being explored for their potential in cancer therapy.
Uniqueness
Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for FGFRs compared to other similar compounds . This makes it a promising candidate for further development as a therapeutic agent.
Properties
IUPAC Name |
phenyl(1H-pyrrolo[2,3-b]pyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-13(10-5-2-1-3-6-10)12-9-11-7-4-8-15-14(11)16-12/h1-9H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCJZCLNLRIZGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(N2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678017 | |
| Record name | Phenyl(1H-pyrrolo[2,3-b]pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198284-25-1 | |
| Record name | Phenyl(1H-pyrrolo[2,3-b]pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 7-amino-3-chlorothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B598489.png)




![2-Chloro-6-methoxypyrazolo[1,5-a]pyridine](/img/new.no-structure.jpg)



![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-bromo-2-(bromomethyl)-1-(phenylsulfonyl)-, methyl ester](/img/structure/B598503.png)


![[16'-[bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[1,4-oxazinan-4-ium-4,13'-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]-10'-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;bromide](/img/structure/B598508.png)
